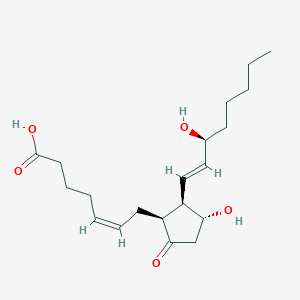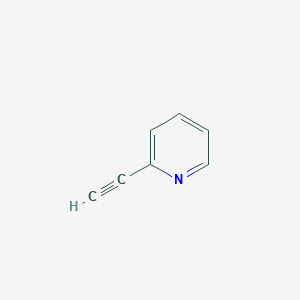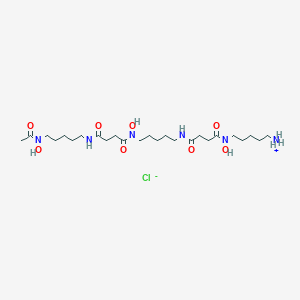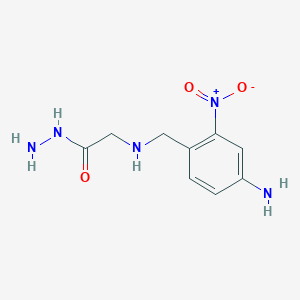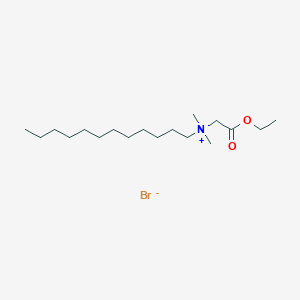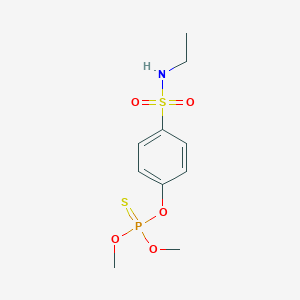
Phosphorothioic acid, O-(4-((ethylamino)sulfonyl)phenyl) O,O-dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, O-(4-((ethylamino)sulfonyl)phenyl) O,O-dimethyl ester, commonly known as EPN, is an organophosphate compound that has been extensively studied for its potential use as an insecticide. EPN is a highly toxic compound that acts as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine in the nervous system and ultimately resulting in paralysis and death of the targeted insects. In
Mecanismo De Acción
EPN acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine in the nervous system. This leads to the accumulation of acetylcholine, which overstimulates the nervous system and ultimately results in paralysis and death of the targeted insects.
Efectos Bioquímicos Y Fisiológicos
EPN has been shown to have a range of biochemical and physiological effects, including inhibition of acetylcholinesterase activity, disruption of the nervous system, and changes in gene expression. In addition, EPN has been shown to have toxic effects on non-target organisms, including mammals and birds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPN has several advantages for use in lab experiments, including its high potency and specificity for acetylcholinesterase inhibition. However, its toxicity to non-target organisms and potential for environmental contamination are significant limitations that must be taken into account when designing experiments.
Direcciones Futuras
There are several potential future directions for research on EPN, including the development of more targeted and environmentally friendly insecticides, the exploration of its potential use in the treatment of neurological disorders, and the investigation of its effects on non-target organisms and the environment. In addition, further research is needed to fully understand the mechanism of action of EPN and its potential for use in neuroscience research.
Métodos De Síntesis
EPN can be synthesized through a multi-step process that involves the reaction of 4-chloro-2-nitroaniline with ethylamine to form 4-(ethylamino)-2-nitroaniline, which is then reacted with dimethyl sulfate to form 4-(ethylamino)-2-nitrophenyl dimethyl sulfate. The final step involves the reaction of 4-(ethylamino)-2-nitrophenyl dimethyl sulfate with sodium thiosulfate to form EPN.
Aplicaciones Científicas De Investigación
EPN has been extensively studied for its potential use as an insecticide, particularly in the control of agricultural pests. It has also been studied for its potential use in the control of disease-carrying insects such as mosquitoes. In addition, EPN has been studied for its potential use as a tool in neuroscience research, as its mechanism of action involves the inhibition of acetylcholinesterase, which is an important enzyme in the nervous system.
Propiedades
Número CAS |
1713-60-6 |
|---|---|
Nombre del producto |
Phosphorothioic acid, O-(4-((ethylamino)sulfonyl)phenyl) O,O-dimethyl ester |
Fórmula molecular |
C10H16NO5PS2 |
Peso molecular |
325.3 g/mol |
Nombre IUPAC |
4-dimethoxyphosphinothioyloxy-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C10H16NO5PS2/c1-4-11-19(12,13)10-7-5-9(6-8-10)16-17(18,14-2)15-3/h5-8,11H,4H2,1-3H3 |
Clave InChI |
JIYDETKRFAWGMA-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)OP(=S)(OC)OC |
SMILES canónico |
CCNS(=O)(=O)C1=CC=C(C=C1)OP(=S)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




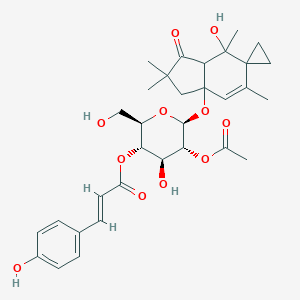

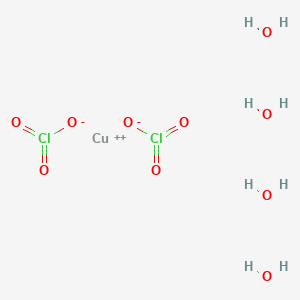
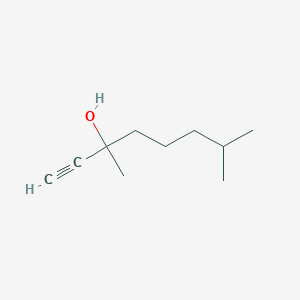
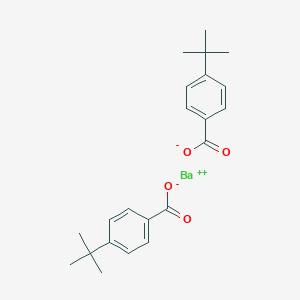
![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)
